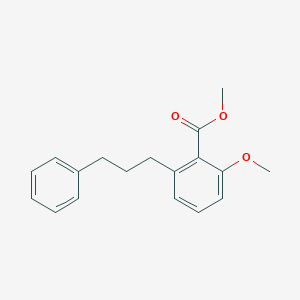
2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester (2M6PPME) is a chemical compound that has seen increasing use in the scientific research field due to its unique properties. It is a versatile compound, with a wide range of applications in both laboratory and industrial settings.
Scientific Research Applications
Synthesis and Crystal Structure Analysis : Research by Ming and South (2004) explored the synthesis and crystal structure of a related compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester. This study contributes to the understanding of molecular structures and bonding in similar chemical compounds (Ming & South, 2004).
Applications in Green Chemistry : Xu et al. (2012) investigated the production of phenolic rich products and sugar derivatives (biopolyols) via separation of liquefied lignocellulosic materials, where derivatives such as 2-methoxy-4-propyl-phenol and 4-hydroxy-3-methoxy-benzoic acid methyl ester were obtained. This research highlights the potential of such compounds in sustainable chemistry and materials processing (Xu et al., 2012).
Catalysis and Chemical Reactions : Bhanawase and Yadav (2017) demonstrated the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, catalyzed by alkali-promoted hydrotalcite. This study is significant for the development of catalytic processes and synthesis of esters, which are essential in various industrial applications (Bhanawase & Yadav, 2017).
Potential Biological Activities : Shao et al. (2007) isolated a new isoprenyl phenyl ether, 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid methyl ester, from Mangrove fungus. This compound showed antibacterial, antifungal activities, and inhibited cytotoxicity to the hepG2 cell line. This suggests potential biological and pharmaceutical applications of similar chemical structures (Shao et al., 2007).
properties
IUPAC Name |
methyl 2-methoxy-6-(3-phenylpropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-20-16-13-7-12-15(17(16)18(19)21-2)11-6-10-14-8-4-3-5-9-14/h3-5,7-9,12-13H,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWBNKOUICEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-phenyl-propyl)-benzoic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)
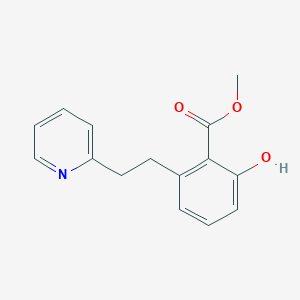
![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)
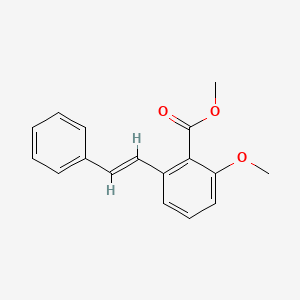
![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)
![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)
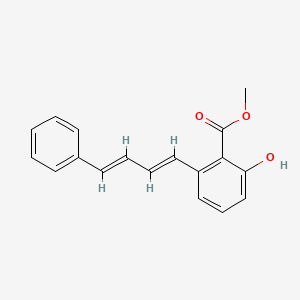
![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
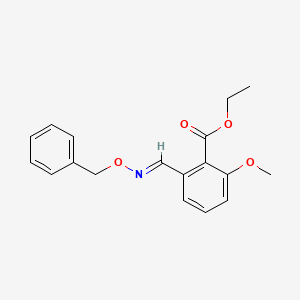
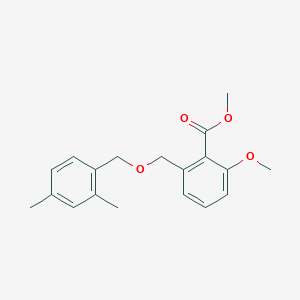
![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)